molecular formula C14H10Cl2N2O3 B5749927 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide

2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide

Cat. No. B5749927
M. Wt: 325.1 g/mol
InChI Key: JGODNJBVZJZVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide, also known as CCMB, is a chemical compound that has been widely used in scientific research. CCMB is a member of the benzamide family of compounds and is known for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins involved in cell growth and proliferation. 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. Inhibition of HDACs can lead to changes in gene expression and cell differentiation, ultimately leading to cell death.
Biochemical and Physiological Effects
2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to induce apoptosis and inhibit cell growth. In neurons, 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to modulate the activity of GABA receptors, leading to changes in neurotransmitter release and synaptic plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide in lab experiments is its high potency and selectivity. 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to have a high affinity for certain proteins and enzymes, making it a useful tool for studying their function. However, one limitation of using 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide is its potential toxicity. 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide. One area of interest is the development of new cancer therapies based on 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide. Researchers are exploring the use of 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide and other benzamide compounds as potential anticancer agents.
Another area of interest is the development of new antibiotics based on 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide. Researchers are investigating the potential of 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide and other benzamide compounds as novel antibiotics to combat antibiotic-resistant bacteria.
In addition, researchers are exploring the use of 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide as a tool to study the role of certain proteins and enzymes in various biological processes. By understanding the mechanism of action of 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide, researchers may be able to develop new treatments for a variety of diseases and disorders.

Synthesis Methods

2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide can be synthesized by reacting 4-chloro-2-methylaniline with 2-chloro-5-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide.

Scientific Research Applications

2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been used as a tool to study the role of certain proteins in cancer development and progression.
In neuroscience research, 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been used as a tool to study the function of certain neurotransmitter receptors and their role in various neurological disorders. 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to modulate the activity of GABA receptors, which are involved in anxiety and epilepsy.
2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has also been used in drug discovery research, particularly in the development of new antibiotics. 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-6-9(15)2-5-13(8)17-14(19)11-7-10(18(20)21)3-4-12(11)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGODNJBVZJZVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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